molecular formula C11H14Cl2N2 B2564074 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride CAS No. 2031258-65-6

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2564074
CAS No.: 2031258-65-6
M. Wt: 245.15
InChI Key: IOPVFVYTTCNTCZ-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific position of the ethylamine group on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-quinolin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVFVYTTCNTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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